[4-(Oxan-4-yloxy)phenyl]boronic acid
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Overview
Description
[4-(Oxan-4-yloxy)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C11H15BO4 and a molecular weight of 222.05 g/mol It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxan-4-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of a base to form the intermediate 4-(oxan-4-yloxy)phenol. This intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Oxan-4-yloxy)phenyl]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: 4-(Oxan-4-yloxy)phenol
Reduction: Boronate ester derivatives
Substitution: Biaryl compounds
Scientific Research Applications
Chemistry: [4-(Oxan-4-yloxy)phenyl]boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of functionalized polymers .
Mechanism of Action
The mechanism of action of [4-(Oxan-4-yloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate biological activity.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: Compared to phenylboronic acid and its derivatives, [4-(Oxan-4-yloxy)phenyl]boronic acid offers unique reactivity due to the presence of the oxan-4-yloxy group. This group enhances its solubility and provides additional sites for functionalization, making it a versatile compound for various synthetic applications .
Properties
IUPAC Name |
[4-(oxan-4-yloxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11,13-14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMZRSECYWYKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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